molecular formula C8H17NO B15320601 2-Amino-2-methyl-3-(1-methylcyclopropyl)propan-1-ol

2-Amino-2-methyl-3-(1-methylcyclopropyl)propan-1-ol

Cat. No.: B15320601
M. Wt: 143.23 g/mol
InChI Key: QQXDRBQYUGLYAE-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-3-(1-methylcyclopropyl)propan-1-ol is an organic compound with the molecular formula C8H17NO. It is a colorless liquid that belongs to the class of alkanolamines. This compound is notable for its structural complexity, featuring a cyclopropyl group attached to the central carbon atom, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-3-(1-methylcyclopropyl)propan-1-ol typically involves the hydrogenation of 2-aminoisobutyric acid or its esters . The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The process is carried out at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation techniques but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-3-(1-methylcyclopropyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

2-Amino-2-methyl-3-(1-methylcyclopropyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-3-(1-methylcyclopropyl)propan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropyl group can impart steric effects, altering the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-methyl-3-(1-methylcyclopropyl)propan-1-ol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and steric hindrance in chemical reactions.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-amino-2-methyl-3-(1-methylcyclopropyl)propan-1-ol

InChI

InChI=1S/C8H17NO/c1-7(3-4-7)5-8(2,9)6-10/h10H,3-6,9H2,1-2H3

InChI Key

QQXDRBQYUGLYAE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)CC(C)(CO)N

Origin of Product

United States

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